molecular formula C19H25N3O5S2 B491477 N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 378224-78-3

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No. B491477
CAS RN: 378224-78-3
M. Wt: 439.6g/mol
InChI Key: PALDQWCLENPKSN-UHFFFAOYSA-N
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Description

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and initiates an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases.

Scientific Research Applications

Silver-Catalyzed Stereoselective Cyclization

The synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles, including derivatives close to the compound of interest, has been achieved through silver-catalyzed stereoselective cyclization. This method enables the high-yield and high-selectivity production of nitrogen-containing heterocyclic compounds that serve as cores for biological and pharmaceutical applications (Wang et al., 2018).

Conjugate Addition of Indole and Pyrrole

Research has also explored the use of poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide[TBBDA] as efficient reagents for the conjugate addition of indole and pyrrole with α,β-unsaturated ketones. This process enables the synthesis of complex structures that are relevant for pharmaceutical development (Ghorbani‐Vaghei et al., 2012).

Solid-state Synthesis of Novel 3-substituted Indoles

The solid-state synthesis of novel 3-substituted indoles has been achieved using PBBS and TBBDA as efficient catalysts. This method provides a practical approach to synthesizing indole derivatives under environmentally friendly conditions (Ghorbani‐Vaghei et al., 2014).

Photoluminescence Studies of Cadmium(II) Complexes

Studies on the synthesis, structures, and photoluminescence of cadmium(II) complexes involving related disulfonate ligands have revealed potential applications in the development of photoluminescent materials for technological applications. Such research contributes to the understanding of how structural variations in heterocyclic compounds affect their electronic and optical properties (Li, 2005).

properties

IUPAC Name

6-N,6-N,8-N,8-N-tetraethyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-5-21(6-2)28(24,25)15-12-16(29(26,27)22(7-3)8-4)18-17-13(15)10-9-11-14(17)19(23)20-18/h9-12H,5-8H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALDQWCLENPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

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